2-chloro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-CHLORO-N-[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a benzamide core linked to a tetrahydroquinoline moiety and a methylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methylbenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Benzamide Group: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation in tumor cells . By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds like 4-chloro-2-methylbenzenesulfonamide share structural similarities and exhibit similar biological activities.
Tetrahydroquinoline Derivatives: Compounds with a tetrahydroquinoline core, such as 2-chloro-N-methylbenzylamine, also show comparable chemical properties.
Uniqueness
2-CHLORO-N-[1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C23H21ClN2O3S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3S/c1-16-8-11-19(12-9-16)30(28,29)26-14-4-5-17-15-18(10-13-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |
InChI Key |
PMJZABQJIBWENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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